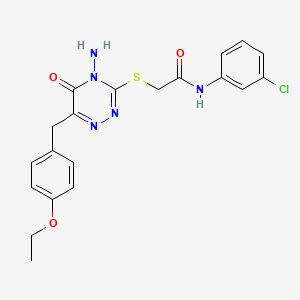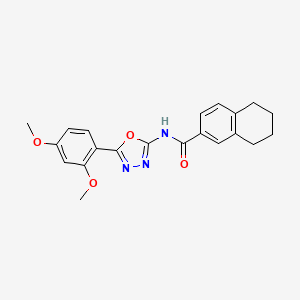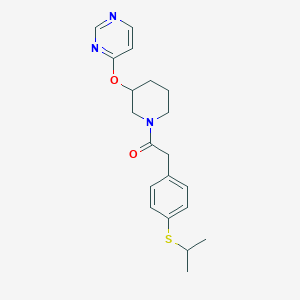
2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone, also known as ITPE, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. ITPE has been synthesized using various methods and has shown promising results in various studies, making it a promising compound for future research.
作用機序
The mechanism of action of 2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone involves the inhibition of various cellular pathways. This compound inhibits the activity of histone deacetylases, leading to the induction of apoptosis and inhibition of cancer cell growth. This compound also inhibits the production of pro-inflammatory cytokines by inhibiting the activity of nuclear factor kappa B. In addition, this compound inhibits the aggregation of amyloid beta and alpha-synuclein proteins, which are involved in the pathogenesis of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects
This compound has shown various biochemical and physiological effects in vitro and in vivo studies. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, leading to the potential treatment of neurological disorders. However, further studies are required to determine the full extent of this compound's effects.
実験室実験の利点と制限
One of the advantages of 2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone is its potential therapeutic applications in various scientific research fields. This compound has shown promising results in cancer therapy, anti-inflammatory effects, and neurological disorders. In addition, this compound has been synthesized using different methods, making it accessible for further research. However, one limitation of this compound is the lack of comprehensive studies on its effects, making it challenging to determine its full potential.
将来の方向性
There are several future directions for 2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone research. One direction is to investigate the potential of this compound in combination therapy with other compounds for cancer treatment. Another direction is to explore the potential of this compound in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further studies are required to determine the full extent of this compound's effects and its potential limitations.
合成法
The synthesis of 2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone has been achieved using different methods, including the reaction of 4-isopropylthiophenol with 3-bromo-1-(pyrimidin-4-yloxy)piperidine, followed by the reaction with 2-bromoacetophenone. Another method involves the reaction of 4-isopropylthiophenol with 1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone in the presence of a base. These methods have resulted in the successful synthesis of this compound.
科学的研究の応用
2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone has shown potential in various scientific research applications, including cancer treatment, anti-inflammatory effects, and neurological disorders. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, making it a promising compound for cancer therapy. This compound has also demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease by inhibiting the aggregation of amyloid beta and alpha-synuclein proteins.
特性
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-15(2)26-18-7-5-16(6-8-18)12-20(24)23-11-3-4-17(13-23)25-19-9-10-21-14-22-19/h5-10,14-15,17H,3-4,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZNUOUKOLJAAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCCC(C2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(tert-Butoxy)carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2946016.png)
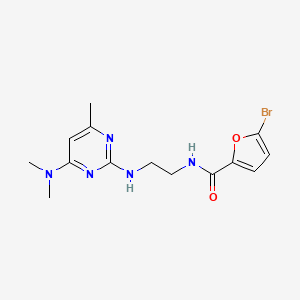

![2-propynyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2946021.png)
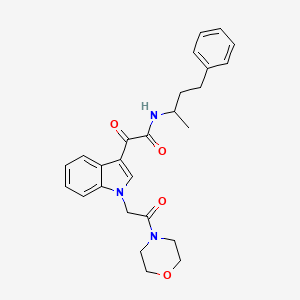
![2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2946024.png)

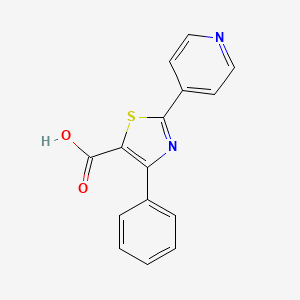
![(1R,5S)-8-((3-chloro-4-methylphenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2946030.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2946032.png)
![N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2946035.png)
![methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]butanoate](/img/structure/B2946036.png)
